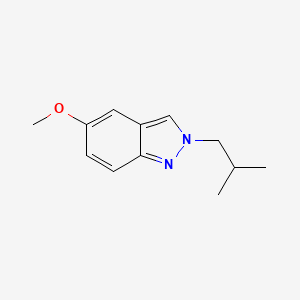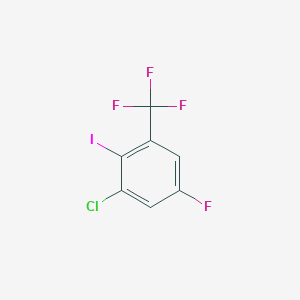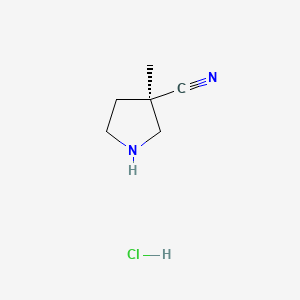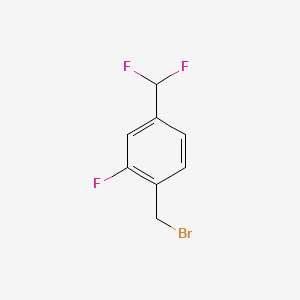![molecular formula C23H28N2 B14032528 but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-enylbenzene: and (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine are organic compounds with distinct structures and properties. But-3-enylbenzene, also known as 3-butenylbenzene, is a derivative of benzene with a butenyl group attached to the benzene ring. (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is a more complex compound, featuring an imine group and a butenylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
But-3-enylbenzene: can be synthesized through the dehydrogenation of alkylbenzenes under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst. This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.
(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine: can be prepared by the condensation reaction between but-3-enylbenzaldehyde and ethanimine under mild conditions. The reaction typically requires a dehydrating agent to drive the formation of the imine bond.
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: But-3-enylbenzene can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reduction of but-3-enylbenzene can yield saturated hydrocarbons. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of but-3-enylbenzene, leading to various substituted derivatives. Common reagents include halogens and nitrating agents.
Major Products:
- Oxidation of but-3-enylbenzene can produce epoxides or diols.
- Reduction can yield butylbenzene.
- Substitution reactions can result in halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- But-3-enylbenzene is used as a precursor in the synthesis of more complex organic molecules.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- These compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties.
- They are also used in the development of new pharmaceuticals and therapeutic agents.
Industry:
- But-3-enylbenzene is utilized in the production of polymers, resins, and other industrial chemicals.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine finds applications in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities, depending on the nature of the metal and the ligand environment.
Comparaison Avec Des Composés Similaires
1-Buten-1-ylbenzene: Similar to but-3-enylbenzene but with a different position of the double bond.
But-3-ene-1,3-disulfonyl difluoride: A compound with a similar butenyl group but different functional groups.
Uniqueness:
- But-3-enylbenzene is unique due to its specific structural arrangement, which influences its reactivity and applications.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine stands out for its imine functionality and potential as a ligand in coordination chemistry.
These compounds’ distinct structures and properties make them valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H28N2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine |
InChI |
InChI=1S/C13H16N2.C10H12/c1-3-5-6-12-7-9-13(10-8-12)11-15-14-4-2;1-2-3-7-10-8-5-4-6-9-10/h3-4,7-11H,1,5-6H2,2H3;2,4-6,8-9H,1,3,7H2/b14-4+,15-11+; |
Clé InChI |
AJRIOMKUCSDGJE-LQUCDOISSA-N |
SMILES isomérique |
C/C=N/N=C/C1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
SMILES canonique |
CC=NN=CC1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)

![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)

